An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-1-(3,4-dichloro-phenyl)-ethanol
An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-1-(3,4-dichloro-phenyl)-ethanol
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 2-Chloro-1-(3,4-dichloro-phenyl)-ethanol (CAS No. 53065-95-5). As a chlorinated aromatic alcohol, this compound serves as a critical intermediate and building block in the synthesis of various fine chemicals and pharmaceutical agents.[1] Understanding its core properties is paramount for optimizing reaction conditions, ensuring analytical accuracy, and maintaining safety in a laboratory and industrial setting. This document consolidates available data on its chemical identity, core physical properties, and spectroscopic signature. Furthermore, it outlines field-proven experimental methodologies for the precise determination of these characteristics, grounding theoretical knowledge in practical, validated protocols.
Chemical Identity and Structure
2-Chloro-1-(3,4-dichloro-phenyl)-ethanol is a secondary alcohol characterized by a dichlorinated phenyl ring and a chlorinated ethyl side chain. The precise arrangement of the chlorine atoms on the phenyl ring (positions 3 and 4) and the chloro group on the ethanol moiety dictates its reactivity and steric profile, making it a valuable precursor in targeted organic synthesis.
Diagram: Chemical Structure of 2-Chloro-1-(3,4-dichloro-phenyl)-ethanol
Caption: 2D structure of 2-Chloro-1-(3,4-dichloro-phenyl)-ethanol.
| Identifier | Value |
| IUPAC Name | 2-Chloro-1-(3,4-dichlorophenyl)ethanol |
| CAS Number | 53065-95-5[2] |
| Molecular Formula | C₈H₇Cl₃O[2] |
| Molecular Weight | 225.50 g/mol [2] |
| Appearance | White to off-white crystalline powder or liquid[1] |
| InChI Key | InChIKey=ZJVLKSMHJKFGRS-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1Cl)Cl)C(CCl)O |
Core Physicochemical Properties
The physicochemical properties of an active pharmaceutical ingredient (API) intermediate are critical predictive factors for its behavior in both chemical reactions and biological systems. These parameters govern everything from reaction kinetics and purification strategies to formulation and bioavailability of the final product.
| Property | Value | Source |
| Boiling Point | 324.1 °C at 760 mmHg | [1][] |
| Density | 1.447 g/cm³ | [1][] |
| Flash Point | 149.8 °C | [1] |
| pKa | 12.94 ± 0.20 (Predicted) | [4] |
| Solubility | Data not widely available. Expected to be soluble in polar organic solvents like alcohols and acetonitrile, with low solubility in water due to the hydrophobic dichlorophenyl group. |
Note: Some physical properties are based on data for closely related isomers or are predicted values due to limited published experimental data for this specific compound.
Spectroscopic and Analytical Characterization
Spectroscopic analysis is indispensable for the unambiguous identification and purity assessment of chemical compounds. The combination of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy provides a complete structural fingerprint.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition. For 2-Chloro-1-(3,4-dichloro-phenyl)-ethanol, the electron impact (EI) or electrospray ionization (ESI) spectrum is expected to show:
-
Molecular Ion (M⁺): A cluster of peaks around m/z 224, 226, 228, and 230, corresponding to the isotopic distribution of the three chlorine atoms (³⁵Cl and ³⁷Cl). The nominal mass is 225.50 g/mol .[2]
-
Key Fragmentation: A prominent fragment resulting from the loss of the chloromethyl group (•CH₂Cl) is anticipated, leading to a cation at m/z 175 (C₇H₅Cl₂O⁺). Further fragmentation of the dichlorophenyl ring would also be observed.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in the molecule. The IR spectrum of this compound is predicted to exhibit the following characteristic absorption bands:
-
O-H Stretch: A broad and strong band in the region of 3200-3500 cm⁻¹, characteristic of the hydroxyl group involved in hydrogen bonding.
-
C-H Stretch (Aromatic): Multiple sharp, weaker bands typically appearing just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Sharp bands appearing just below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region.
-
C-O Stretch: A strong band in the 1050-1250 cm⁻¹ range, indicative of a secondary alcohol.
-
C-Cl Stretch: Strong absorptions in the 600-800 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.
-
¹H NMR: The proton NMR spectrum is expected to show:
-
Aromatic Protons (3H): Complex multiplets in the 7.0-7.6 ppm range, corresponding to the three protons on the dichlorophenyl ring. The specific splitting pattern will depend on their coupling constants.
-
Methine Proton (-CH(OH)-) (1H): A multiplet (likely a triplet or doublet of doublets) around 4.8-5.2 ppm, coupled to the adjacent methylene protons.
-
Methylene Protons (-CH₂Cl) (2H): A multiplet (likely a doublet of doublets) around 3.6-4.0 ppm, coupled to the adjacent methine proton.
-
Hydroxyl Proton (-OH) (1H): A broad singlet whose chemical shift is dependent on concentration and solvent.
-
-
¹³C NMR: The carbon NMR spectrum will provide information on each unique carbon environment:
-
Aromatic Carbons (6C): Six distinct signals in the 125-140 ppm range. Two of these signals, corresponding to the carbons bonded to chlorine, will be shifted downfield.
-
Methine Carbon (-CH(OH)-) (1C): A signal in the 70-80 ppm region.
-
Methylene Carbon (-CH₂Cl) (1C): A signal in the 45-55 ppm region.
-
Experimental Methodologies for Property Determination
To ensure scientific integrity, all physicochemical properties must be determined using validated, standardized methods. The following protocols are provided as a guide for researchers.
Protocol: Determination of Purity and Identity via GC-MS
Rationale: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for separating volatile and semi-volatile compounds and providing definitive identification based on retention time and mass spectrum. This protocol ensures both the purity and identity of the synthesized compound.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh approximately 10 mg of the compound and dissolve it in 10 mL of a suitable volatile solvent (e.g., ethyl acetate or dichloromethane) to create a 1 mg/mL stock solution.
-
Instrument Setup:
-
GC: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector: Set to 250°C with a split ratio of 50:1.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
MS Setup:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230°C.
-
-
Injection and Analysis: Inject 1 µL of the prepared sample.
-
Data Interpretation:
-
Purity: Determine the purity by calculating the peak area percentage of the main component in the chromatogram.
-
Identity: Compare the obtained mass spectrum of the main peak with a reference library or analyze the molecular ion and fragmentation pattern to confirm the structure of 2-Chloro-1-(3,4-dichloro-phenyl)-ethanol.
-
Diagram: GC-MS Analytical Workflow
Caption: Workflow for purity and identity confirmation using GC-MS.
Synthesis and Chemical Reactivity
Synthetic Pathway
A common and effective method for synthesizing 2-Chloro-1-(3,4-dichloro-phenyl)-ethanol is through the reduction of its corresponding ketone precursor, 2-chloro-1-(3,4-dichlorophenyl)ethanone.
-
Step 1: Synthesis of the Ketone Precursor: 2-chloro-1-(3,4-dichlorophenyl)ethanone can be prepared via a Friedel-Crafts acylation of 1,2-dichlorobenzene with chloroacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
-
Step 2: Reduction to the Alcohol: The ketone is then reduced to the desired secondary alcohol. For laboratory-scale synthesis, a mild reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent (e.g., ethanol or methanol) is highly effective and selective.[5] This reaction is typically performed at room temperature and offers high yields.
Chemical Reactivity
The molecule possesses two primary reactive sites: the secondary alcohol and the primary alkyl chloride.
-
Alcohol Reactivity: The hydroxyl group can undergo typical alcohol reactions, such as esterification with carboxylic acids or acyl chlorides, and oxidation back to the ketone using mild oxidizing agents (e.g., PCC).
-
Alkyl Chloride Reactivity: The primary chloride is susceptible to nucleophilic substitution (Sₙ2) reactions, allowing for the introduction of various functional groups (e.g., azides, amines, cyanides), making it a versatile intermediate for further synthetic elaboration.
Safety and Handling
As a chlorinated organic compound, 2-Chloro-1-(3,4-dichloro-phenyl)-ethanol requires careful handling to minimize exposure and ensure laboratory safety.
-
GHS Hazard Statements (based on related compounds):
-
Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile or neoprene), and safety goggles or a face shield.[7][8]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and bases.[1]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.
Crucial Note: Always consult the material-specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
Conclusion
2-Chloro-1-(3,4-dichloro-phenyl)-ethanol is a synthetically valuable intermediate with well-defined physicochemical and spectroscopic properties. Its characterization relies on a suite of standard analytical techniques, including GC-MS, IR, and NMR, which together confirm its identity, purity, and structure. A thorough understanding of its properties, coupled with adherence to rigorous experimental protocols and safety measures, is essential for its effective and safe utilization in research and development.
References
-
LookChemicals. (n.d.). 53065-95-5, 2-CHLORO-1-(3,4-DICHLORO-PHENYL)-ETHANOL. Retrieved February 7, 2026, from [Link]
-
LookChemicals. (n.d.). CAS No. 53065-95-5 2-Chloro-1-(3,4-dichloro-phenyl)-ethanol. Retrieved February 7, 2026, from [Link]
- Merck Index. (n.d.). Chloroacetone.
- Jiangxi Zhongding Biotechnology Co., Ltd. (n.d.). 2-Chloro-1-(3,4-difluorophenyl)ethanone.
- Lincoln Electric. (n.d.). Technical Information Sheet - 95/5 tin/antimony acid core solder.
- Harris Products Group. (n.d.). 95/5 Lead-Free Flux-Cored Solder.
-
Wikipedia. (n.d.). 2-Chloroethanol. Retrieved February 7, 2026, from [Link]
- Euro Chlor. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents.
- Google Patents. (n.d.). ES2755333T3 - Process to prepare 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone and its derivatives.
-
Chemistry Steps. (n.d.). Halohydrins from Alkenes. Retrieved February 7, 2026, from [Link]
- Berden, G., et al. (2017). Combined Liquid Chromatography-Infrared Ion Spectroscopy for Identification of Regioisomeric Drug Metabolites. Analytical Chemistry. Retrieved from a representative source on advanced analytical techniques.
-
Ecolink, Inc. (2023). Chlorinated Solvents Health Effects: Understanding Risks and Precautions. Retrieved February 7, 2026, from [Link]
-
Khan Academy. (2012). Halohydrin formation. Retrieved February 7, 2026, from [Link]
- Pearson. (n.d.). Halohydrin Practice Problems.
-
ResearchGate. (n.d.). 2-Bromo-1-(4-chlorophenyl)ethanone or.... Retrieved February 7, 2026, from [Link]
Sources
- 1. 53065-95-5,2-CHLORO-1-(3,4-DICHLORO-PHENYL)-ETHANOL [lookchemicals.com]
- 2. 2-CHLORO-1-(3,4-DICHLORO-PHENYL)-ETHANOL synthesis - chemicalbook [chemicalbook.com]
- 4. guidechem.com [guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. 2-CHLORO-1-(3,4-DICHLORO-PHENYL)-ETHANOL | 53065-95-5 [chemicalbook.com]
- 7. ecolink.com [ecolink.com]
- 8. CCOHS: Chlorine [ccohs.ca]
